2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride
Overview
Description
2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride, also known as Ethanone, is a chemical compound with the CAS Number: 1220036-34-9 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular formula of this compound is C10H13ClN2O . The molecular weight is 212.6760 g/mol .Scientific Research Applications
Chemical Synthesis and Reactions : One study explored the amine-induced rearrangements of related compounds, proposing a pseudo-Favorskii mechanism. This research could be relevant for understanding the chemical behavior of 2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride in various reactions (Sanchez & Parcell, 1990).
Corrosion Inhibition : A study on Schiff bases derived from L-Tryptophan, closely related to the compound , demonstrated their effectiveness in inhibiting corrosion of stainless steel in acidic environments. This indicates potential applications in materials science and engineering (Vikneshvaran & Velmathi, 2017).
Antimicrobial Activity : Schiff bases derived from similar compounds have shown remarkable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Spectroscopic Analysis : The vibrational analysis and structural implications of H-bonding in related compounds were studied, which could provide insights into the molecular structure and interactions of this compound (Fausto, Cacela, & Duarte, 2000).
Pharmaceutical Synthesis : The synthesis of isotopomers of closely related compounds could inform methods for producing labeled versions of this compound, useful in pharmaceutical research (Iida, Nakajima, & Kajiwara, 2008).
Catalysis in Drug Synthesis : Research on the asymmetric transfer hydrogenation of heteroaromatic ketones, similar to the compound , could be relevant for its potential role in synthesizing pharmaceutical drugs (Buitrago et al., 2012).
Polymorphism in Pharmaceuticals : The study of polymorphism in similar compounds, like bupropion hydrochloride, is crucial in understanding the physical properties and stability of pharmaceuticals, which could be applicable to this compound (Maccaroni et al., 2012).
Biochemical Applications : The synthesis and characterization of heterocyclic derivatives through the oxidation of related compounds suggest potential biochemical applications and avenues for further chemical modifications (Peyrot et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-amino-1-(2,3-dihydroindol-1-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13;/h2-5,8H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRGKSSRCKOMRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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